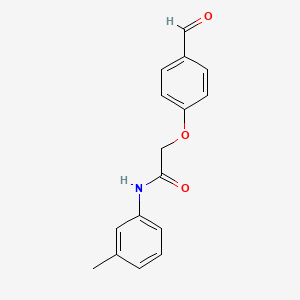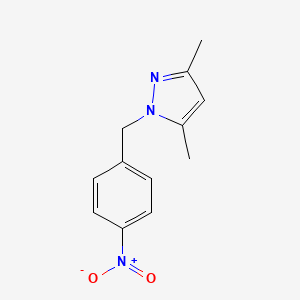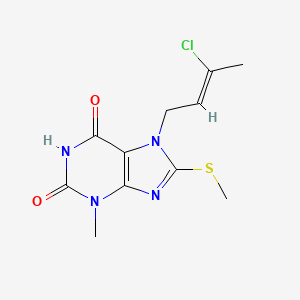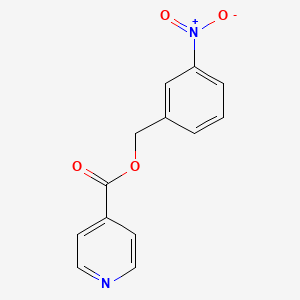![molecular formula C12H12N2O2S B5852369 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone, also known as MBTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrimidinones and has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone is not fully understood, but it is believed to be related to its ability to inhibit specific enzymes and receptors in the body. For example, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has been found to have various biochemical and physiological effects in the body. In cancer cells, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone induces apoptosis by activating caspase-3 and caspase-9, two enzymes that are involved in the process of programmed cell death. It also inhibits the activity of topoisomerase II, as mentioned earlier. Inflammation is reduced by inhibiting COX-2 activity, which leads to a decrease in the production of prostaglandins, which are responsible for causing pain and inflammation. In addition, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has been shown to have antioxidant activity, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, one of the limitations of using 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone is its low solubility in water, which can make it difficult to administer in certain experiments. It is also important to note that further studies are needed to fully understand the mechanism of action and potential side effects of 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone.
Orientations Futures
There are several future directions for the research and development of 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone. One potential direction is to further investigate its potential applications in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to explore its potential as an anti-inflammatory agent, as it has demonstrated activity in reducing inflammation and pain. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone, which can help to guide its development as a potential drug candidate.
Méthodes De Synthèse
2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone can be synthesized by the reaction of 4-methoxybenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then cyclized to form the pyrimidinone ring. This synthesis method has been optimized by various researchers to achieve high yields and purity of 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone.
Applications De Recherche Scientifique
2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory activity, and antimicrobial activity. In cancer therapy, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has demonstrated antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-4-2-9(3-5-10)8-17-12-13-7-6-11(15)14-12/h2-7H,8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTYMZAFGTVWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-benzylsulfanyl)-3H-pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)


![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)



![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)

![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)
